molecular formula C8H8N4O B13113366 7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one

7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one

Cat. No.: B13113366
M. Wt: 176.18 g/mol
InChI Key: BFGALDGBXXLBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one is a nitrogen-containing heterocyclic compound featuring a fused pyrrolo-pyrazinone core. Its structure includes a pyrrole ring fused to a pyrazinone moiety, with amino (-NH₂) and methyl (-CH₃) substituents at positions 7, 2, and 3, respectively.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

7-amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one

InChI

InChI=1S/C8H8N4O/c1-3-4(2)11-6-5(10-3)7(9)12-8(6)13/h1-2H3,(H2,9,12,13)

InChI Key

BFGALDGBXXLBLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC2=O)N)C

Origin of Product

United States

Preparation Methods

The synthesis of 7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This reaction typically occurs under mild conditions and results in good yields . Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been investigated for its role as an inhibitor of specific kinases, which are crucial in cellular signaling pathways. Kinases such as PKMYT1 and CDK2 are vital for cell cycle regulation, and their dysregulation is often implicated in cancer.

PKMYT1 Inhibition

Research indicates that 7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one exhibits selective inhibition of PKMYT1, a kinase involved in the DNA damage response. This selectivity is significant because it allows for targeted therapeutic strategies with potentially fewer side effects compared to non-selective inhibitors. The structure-activity relationship studies have shown that modifications to the compound can enhance its potency against PKMYT1 while maintaining selectivity over other kinases such as WEE1 .

CDK Inhibition

The compound also shows promise as a cyclin-dependent kinase (CDK) inhibitor. CDKs play a crucial role in regulating the cell cycle, and their inhibition can lead to the arrest of cancer cell proliferation. Studies have demonstrated that derivatives of 7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one can effectively inhibit CDK2, which is particularly relevant for the treatment of various cancers including breast and colorectal cancers .

Antitumor Activity

The antitumor properties of 7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one have been explored through various in vitro studies. The compound has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.

Case Studies

In a study involving MCF-7 breast cancer cells, the compound demonstrated significant cytotoxic effects with an IC50 value indicating potent activity against these cells. Additionally, its efficacy was compared with established chemotherapeutic agents, showing favorable results in terms of growth inhibition .

Structure-Activity Relationship (SAR)

Understanding the SAR of 7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one is essential for optimizing its pharmacological properties. Research has focused on modifying various functional groups to enhance its inhibitory activity against target kinases while minimizing off-target effects.

ModificationEffect on Activity
Addition of alkyl groupsIncreased potency against PKMYT1
Substitution at the pyrazine nitrogenAltered selectivity profile
Variation of amino substituentsEnhanced solubility and bioavailability

Mechanism of Action

The mechanism of action of 7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents/Modifications Synthesis Method Yield Key Properties/Applications References
7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one 7-NH₂, 2,3-CH₃ Likely derived from α-dicarbonyl reactions N/A* Potential bioactivity, synthetic building block Inferred
2,3-Dimethyl-5H-chromeno[3,4-b]pyrazin-5-one (4d) Chromene fusion, 2,3-CH₃ Microwave-assisted with PPh₃ 84% High-yield synthesis, chromene backbone
Zopiclone Impurity C 6-Cl-pyridyl Cyclization/substitution N/A Pharmaceutical impurity, electron-deficient core
Eszopiclone Impurity B 6-Cl-pyridyl, 7-OH Hydroxylation or oxidation steps N/A Ligand in coordination chemistry
Indeno[2,1-e]pyrazolo[3,4-b]pyrazin-5-one Indeno fusion, variable substituents Friedel-Crafts reaction with AlCl₃ Moderate Antibacterial/antifungal activity

Key Observations

Methyl Groups (2,3-CH₃): Introduce steric hindrance, which may slow reaction kinetics but stabilize the core structure against degradation .

Synthetic Pathways: Microwave-assisted methods with PPh₃ (e.g., for 4d) are efficient for fused pyrazinones but may require adaptation for amino-substituted derivatives . Friedel-Crafts reactions (e.g., for indeno derivatives) offer routes to complex fused systems but lack direct applicability to amino-substituted analogs .

Biological Activity

7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Overview of the Compound

Chemical Properties:

  • Molecular Formula: C8H8N4O
  • Molecular Weight: 176.18 g/mol
  • IUPAC Name: 7-amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one
  • Canonical SMILES: CC1=C(N=C2C(=N1)C(=NC2=O)N)C

Biological Activities

7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one exhibits a range of biological activities:

  • Anticancer Activity:
    • The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have indicated that it may target specific pathways involved in tumor growth and metastasis.
    • A study demonstrated that derivatives of this compound exhibited significant anti-proliferative effects against various cancer cell lines, suggesting its utility in cancer therapy .
  • Antimicrobial Properties:
    • The compound possesses antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
    • Research indicates that similar pyrrolopyrazine compounds have been effective against resistant strains of bacteria .
  • Kinase Inhibition:
    • 7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one has been explored as a kinase inhibitor. It potentially binds to the ATP-binding site of various kinases, thus interfering with phosphorylation processes crucial for cell signaling .
    • Specific studies have highlighted its inhibitory effects on Janus Kinase (JAK) pathways, which are implicated in several inflammatory and autoimmune diseases .

The biological activity of 7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in cellular signaling pathways. For instance, it may prevent the phosphorylation of proteins by competing with ATP for binding .
  • Cell Cycle Disruption: By inhibiting certain kinases, the compound can disrupt the normal progression of the cell cycle in cancer cells, leading to apoptosis .

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of 7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one:

Compound TypeActivity ProfileSpecificity
Pyrrolo[1,2-a]pyrazine DerivativesAntibacterial and antifungal activitiesBroader spectrum but less selective
5H-pyrrolo[2,3-b]pyrazine DerivativesStronger kinase inhibitionMore potent against specific kinases
7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-oneAnticancer and antimicrobial propertiesUnique binding affinity

Case Studies and Research Findings

Several studies have investigated the biological effects of 7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one:

  • Antitumor Efficacy:
    • A study assessed its efficacy against various cancer cell lines (e.g., MCF-7 and K562), showing IC50 values indicating potent anticancer activity .
  • Antimicrobial Testing:
    • In vitro assays demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What synthetic strategies are effective for constructing the pyrrolo[3,4-b]pyrazin-5-one core structure?

The core is typically synthesized via multicomponent reactions or stepwise condensation. For example, pyridine or carbamate precursors are reacted with amines or carbonyl-containing intermediates under controlled conditions (e.g., reflux in ethanol or acetonitrile). Key steps include cyclization using catalysts like FeCl₃·6H₂O and purification via column chromatography or preparative TLC .

Q. Which spectroscopic techniques are critical for characterizing 7-Amino-2,3-dimethyl derivatives?

  • ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity (e.g., methyl groups at C2/C3 and amino at C7) .
  • Mass Spectrometry : Validates molecular weight and isotopic patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches ~3300–3500 cm⁻¹) .

Q. How are solubility and stability optimized for in vitro assays?

  • Solubility : Use polar aprotic solvents (DMSO, DMF) or co-solvents (PEG-400) .
  • Stability : Conduct pH-dependent degradation studies (pH 6.5–7.4 buffers) and store lyophilized compounds at –20°C .

Advanced Research Questions

Q. What mechanistic insights guide the optimization of substituent effects on bioactivity?

Computational modeling (e.g., DFT or molecular docking) evaluates electronic and steric impacts of substituents. For instance, electron-donating groups (e.g., methyl) enhance π-stacking in DNA intercalation, while amino groups improve hydrogen bonding in enzyme inhibition .

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be resolved?

  • Metabolic Stability : Assess hepatic microsomal degradation to identify labile moieties .
  • Prodrug Strategies : Modify the amino group with acetyl or Boc protections to enhance bioavailability .
  • Orthogonal Assays : Validate results using 3D cell cultures or patient-derived xenografts to reduce false positives .

Q. What methodologies address low yields in multi-step syntheses?

  • Reaction Monitoring : Use HPLC or inline IR to identify bottlenecks (e.g., incomplete cyclization).
  • Catalyst Screening : Test alternatives to FeCl₃, such as CuI or Pd(PPh₃)₄, for improved regioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 h to 2 h) and improves purity .

Data Analysis and Validation

Q. How are regiochemical ambiguities resolved in complex heterocyclic systems?

  • NOESY NMR : Confirms spatial proximity of substituents (e.g., methyl groups on adjacent carbons) .
  • X-ray Crystallography : Provides unambiguous structural assignments for crystalline derivatives .

Q. What statistical approaches are used to validate structure-activity relationships (SAR)?

  • Multivariate Analysis : PCA or PLS regression correlates electronic descriptors (Hammett σ) with IC₅₀ values .
  • Dose-Response Curves : Fit data to Hill-Langmuir equations to quantify potency (EC₅₀) and efficacy (E_max) .

Safety and Handling

Q. What precautions are necessary for handling reactive intermediates during synthesis?

  • Chloromethyl Derivatives : Use fume hoods and PPE due to alkylating agent toxicity .
  • Hydrazine Intermediates : Avoid open flames (flammable) and monitor for genotoxicity .

Q. How are residual solvents controlled to meet pharmacopeial standards?

  • GC-MS Analysis : Quantify residuals (e.g., DMF, acetonitrile) against ICH Q3C limits .
  • Lyophilization : Remove volatile solvents under reduced pressure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.